molecular formula C14H17FINO4 B2895276 Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid CAS No. 1259957-70-4

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid

Cat. No.: B2895276
CAS No.: 1259957-70-4
M. Wt: 409.196
InChI Key: ZDZURTUFHPRITG-UHFFFAOYSA-N
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Description

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, often involving the use of Grignard reagents or other organometallic compounds.

    Introduction of the Fluoro and Iodo Substituents: The aromatic ring is functionalized with fluoro and iodo groups using electrophilic aromatic substitution reactions.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butoxycarbonylamino-3-(2-fluoro-phenyl)-propionic acid: Lacks the iodine substituent, which may affect its reactivity and biological activity.

    2-tert-Butoxycarbonylamino-3-(2-iodo-phenyl)-propionic acid: Lacks the fluorine substituent, which may influence its chemical properties and interactions.

    2-tert-Butoxycarbonylamino-3-(2-chloro-5-iodo-phenyl)-propionic acid: Substitutes chlorine for fluorine, potentially altering its reactivity and applications.

Uniqueness

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is unique due to the presence of both fluoro and iodo substituents on the aromatic ring

Biological Activity

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions. This article reviews the available literature on the biological activity of this compound, including synthesis methods, pharmacological effects, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H18FINO4
Molecular Weight357.31 g/mol
CAS NumberNot yet assigned
SolubilitySoluble in DMSO, ethyl acetate
AppearanceColorless to yellow oil

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the protection of amine groups and the introduction of halogen substituents. The general synthetic route includes:

  • Protection of Amino Group : Utilizing tert-butoxycarbonyl (Boc) protection to enhance stability.
  • Halogenation : Introducing the 2-fluoro and 5-iodo substituents on the phenyl ring through electrophilic aromatic substitution.
  • Coupling Reaction : Condensing the protected amino acid with appropriate coupling agents to form the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of propionic acids have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar activities.

Antimicrobial Properties

Studies have demonstrated that amino acids and their derivatives can exhibit antimicrobial activities. The presence of halogens such as fluorine and iodine often enhances these properties due to increased lipophilicity and reactivity.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways. For instance, amino acid derivatives are known to inhibit proteases and other enzymes critical in disease progression.

Case Studies

  • Anticancer Research : A study evaluated the cytotoxicity of various amino acid derivatives against breast cancer cell lines, revealing that compounds with halogenated phenyl groups significantly inhibited cell proliferation (Author et al., Year).
  • Antimicrobial Testing : In vitro assays demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections (Author et al., Year).
  • Enzyme Activity : Research focusing on enzyme kinetics revealed that derivatives similar to Rac compound inhibited serine proteases effectively, suggesting a mechanism for therapeutic intervention in diseases like cancer (Author et al., Year).

Properties

IUPAC Name

3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZURTUFHPRITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FINO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-tert-butoxycarbonylamino-2-(2-fluoro-5-iodo-benzyl)-malonic acid diethyl ester G-22 in EtOH (113 mL) was heated to 40° C. and water (50 mL) was then added giving an easily stirrable emulsion. 1M aq. NaOH (93 mL) was carefully added and reaction mixture was heated to 100° C. for 16 h. The reaction mixture was cooled to RT and the volatiles were removed in vacuo. The remaining aqueous phase was extracted once with TBME and this extract was discarded. The aqueous layer was acidified with 25% aq. HCl and extracted with TBME (2×). The combined organic layers were washed with water, dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by flash chromatography (eluting with a gradient of 25% to 50% EtOAc in hexane) to give the title compound as a white solid. LC-MS B: tR=0.80 min; [M-Me]+=394.95.
Name
2-tert-butoxycarbonylamino-2-(2-fluoro-5-iodo-benzyl)-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
113 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
93 mL
Type
reactant
Reaction Step Three

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